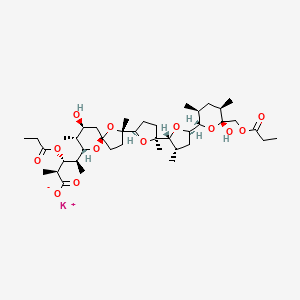

Laidlomycin Propionate Potassium

説明

ラアイドルマイシンプロピオン酸カリウムは、ストレプトマイセス菌から得られる天然物であるラアイドルマイシンの半合成変異体です。 主にグラム陽性菌を制御するための獣医用抗生物質として、および牛の飼料効率を向上させる飼料添加物として使用されます 。 この化合物は、細菌リボソームの50Sサブユニットの23S rRNAに結合することで細菌タンパク質合成を阻害する能力で知られています .

準備方法

合成経路と反応条件

ラアイドルマイシンプロピオン酸カリウムの合成には、アルデヒドへの立体選択的合成経路、β-ケトホスホネートとのカップリング、および連続的な水素化分解/水素化など、いくつかの段階が含まれます 。 立体異性体炭素は、脱対称化、アリル化、バナジル誘起エポキシ化、還元などのさまざまな方法によって生成されます .

工業的生産方法

ラアイドルマイシンプロピオン酸カリウムの工業的生産方法は、入手可能な文献では詳しく説明されていません。 この化合物は半合成的に製造されていることが知られており、天然抽出と化学合成の組み合わせを示しています .

化学反応解析

反応の種類

ラアイドルマイシンプロピオン酸カリウムは、以下を含むいくつかの種類の化学反応を起こします。

酸化: 酸素の付加または水素の除去を含みます。

還元: 水素の付加または酸素の除去を含みます。

置換: 1つの原子または原子団を別の原子または原子団で置き換えることを含みます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬と条件には、還元のための水素ガス、酸化のための酸素または酸化剤、および置換反応のためのさまざまな触媒が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、還元反応ではより飽和した化合物が得られるのに対し、酸化反応ではより酸化された誘導体が生成される可能性があります .

科学研究への応用

ラアイドルマイシンプロピオン酸カリウムは、以下を含む幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

Laidlomycin propionate potassium undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield more saturated compounds, while oxidation reactions may produce more oxidized derivatives .

科学的研究の応用

Laidlomycin propionate potassium has a wide range of scientific research applications, including:

作用機序

ラアイドルマイシンプロピオン酸カリウムは、細菌タンパク質合成を阻害することでその効果を発揮します。 細菌リボソームの50Sサブユニットの23S rRNAに結合し、細菌の増殖と生存に必要な必須タンパク質の形成を阻止します 。 このメカニズムは、タンパク質合成に関与する特定の分子経路を標的にするため、グラム陽性菌に対して効果的です .

類似の化合物との比較

類似の化合物

ラアイドルマイシンプロピオン酸カリウムに類似した化合物には以下が含まれます。

モノエンシン: 牛の飼料効率を向上させるための飼料添加物として使用される別のイオノフォア系抗生物質.

ラサロシド: 家禽のコクシジウム症を制御し、牛の飼料効率を向上させるために使用されるイオノフォア系抗生物質.

サリノマイシン: 家禽のコクシジウム症を制御するために使用されるイオノフォア系抗生物質.

独自性

ラアイドルマイシンプロピオン酸カリウムは、細菌リボソームの50Sサブユニットの23S rRNAに特異的に結合する点でユニークであり、これは他のイオノフォア系抗生物質とは異なります 。 さらに、半合成であるため、製造と純度をより適切に制御できます .

類似化合物との比較

Similar Compounds

Similar compounds to laidlomycin propionate potassium include:

Monensin: Another ionophore antibiotic used as a feed additive to improve feed efficiency in cattle.

Lasalocid: An ionophore antibiotic used to control coccidiosis in poultry and improve feed efficiency in cattle.

Salinomycin: An ionophore antibiotic used to control coccidiosis in poultry.

Narasin: An ionophore antibiotic used to improve feed efficiency in cattle.

Uniqueness

This compound is unique in its specific binding to the 23S RNA of the 50S subunit of the bacterial ribosome, which distinguishes it from other ionophore antibiotics . Additionally, its semi-synthetic nature allows for greater control over its production and purity .

生物活性

Laidlomycin propionate potassium is a semi-synthetic ionophore antibiotic primarily used in livestock to enhance feed efficiency and promote growth. Its biological activity is characterized by its effects on microbial populations in the rumen, particularly targeting Gram-positive bacteria. This article explores its mechanism of action, efficacy in livestock, and implications for animal health.

This compound operates primarily by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of bacterial ribosomes, disrupting protein synthesis and leading to bacterial cell death. The compound alters ion gradients across bacterial cell membranes, facilitating the transport of monovalent cations such as sodium, which disrupts cellular processes critical for bacterial growth and metabolism .

Key Features of Mechanism

- Target : Gram-positive bacteria in the rumen.

- Biochemical Pathway : Primarily affects the protein synthesis pathway.

- Pharmacokinetics : Rapidly metabolized and excreted by the liver, with significant elimination in feces.

Effects on Rumen Microbial Populations

This compound significantly alters the ruminal microbial population and their metabolic activities. By inhibiting specific bacteria, it shifts volatile fatty acid (VFA) production towards propionate at the expense of acetate and butyrate. This shift enhances energy utilization in ruminants. Additionally, it has been shown to reduce lactate production under high-concentrate feeding conditions, which can mitigate the risk of ruminal acidosis .

Efficacy in Livestock

Numerous studies have evaluated the efficacy of this compound in improving livestock performance. A meta-analysis encompassing 17 studies indicated that steers fed laidlomycin exhibited increased average daily gain (ADG) and improved feed conversion efficiency compared to those fed other ionophores like monensin .

Summary of Key Findings

- Average Daily Gain (ADG) : Improved significantly when laidlomycin was administered at doses between 6 to 12 mg/kg of diet dry matter (DM) (P < 0.001) .

- Feed Conversion Efficiency : Enhanced feed conversion was observed, particularly on lower-energy diets .

- Carcass Weight : Cattle receiving laidlomycin had carcasses weighing an average of 7.3 kg more than control groups (P < 0.001) .

Case Studies

- Feeding Trials : In a study involving 1,020 steers and heifers across six trials, laidlomycin propionate was shown to improve both ADG and feed conversion rates without significantly affecting overall feed consumption .

- Ruminal Acidosis Reduction : In trials designed to assess ruminal acidosis, laidlomycin did not alter ruminal pH but reduced lactate levels, suggesting its potential role in managing acidosis during high-grain feeding periods .

Comparative Analysis with Other Ionophores

The following table summarizes the comparative effects of this compound versus other common ionophores used in livestock:

| Ionophore | Average Daily Gain Improvement | Feed Conversion Efficiency | Lactate Production Reduction |

|---|---|---|---|

| Laidlomycin | Significant (6-12 mg/kg) | Improved | Yes |

| Monensin | Moderate | Improved | Limited |

| Lasalocid | Variable | Moderate | No |

特性

IUPAC Name |

potassium;(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O13.K/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2;/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45);/q;+1/p-1/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNOQXLCECXEBU-QGMAIPBJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)[O-])OC(=O)CC)C)O)C)C)C)C)C)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65KO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005083 | |

| Record name | Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84799-02-0 | |

| Record name | Laidlomycin propionate potassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084799020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium 4-[9-hydroxy-2-(5'-{6-hydroxy-3,5-dimethyl-6-[(propanoyloxy)methyl]oxan-2-yl}-2,3'-dimethyl[2,2'-bioxolan]-5-yl)-2,8-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2-methyl-3-(propanoyloxy)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAIDLOMYCIN PROPIONATE POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TAA9I0Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: Laidlomycin is a polyether ionophore that primarily targets Gram-positive bacteria in the rumen. Like other ionophores, it functions by disrupting ion gradients across bacterial cell membranes. Specifically, laidlomycin facilitates the transport of monovalent cations, such as sodium, across the membrane, leading to an imbalance that disrupts cellular processes and ultimately inhibits bacterial growth [].

ANone: By inhibiting the growth of certain Gram-positive bacteria, laidlomycin alters the ruminal microbial population and their metabolic activity. This results in a shift in volatile fatty acid (VFA) production, generally favoring propionate production at the expense of acetate and butyrate [, ]. This shift in VFA production can improve energy utilization by the ruminant host.

ANone: Yes, laidlomycin propionate has been shown to reduce lactate production in the rumen, particularly under conditions of high-concentrate feeding that can lead to ruminal acidosis. In vitro studies have demonstrated that laidlomycin propionate can reduce lactate production by mixed ruminal bacteria in the presence of high levels of maltose [].

ANone: Laidlomycin has a molecular formula of C37H62O12 and a molecular weight of 698 g/mol [].

ANone: Yes, the structure of laidlomycin and its derivatives have been extensively characterized using 13C NMR spectroscopy []. Mass spectrometry, particularly negative-ion fast atom bombardment tandem mass spectrometry, has also proven valuable in elucidating the structure of laidlomycin and related compounds [].

ANone: 26-Deoxylaidlomycin (C37H61O11Na) is a naturally occurring analog of laidlomycin. While its antibacterial activity against Bacillus subtilis is higher than that of laidlomycin, its role as a precursor in laidlomycin biosynthesis is debated. Studies using labeled 26-deoxylaidlomycin suggest that its direct conversion to laidlomycin is negligible, implying a more complex biosynthetic pathway [].

ANone: Compared to monensin A, laidlomycin demonstrates a much lower capacity to transport divalent cations like calcium. This difference in cation specificity likely contributes to variations in their biological activity and selectivity towards different microbial populations [].

ANone: Laidlomycin propionate is commonly incorporated into livestock feed as a micro-ingredient premix. The premix is typically formulated to ensure uniform distribution of the active compound within the feed.

ANone: While the use of any antimicrobial agent raises concerns about resistance, the unique mechanism of action of ionophores and their high degree of specificity suggest a lower risk of contributing to antibiotic resistance compared to other classes of antimicrobials [].

ANone: Laidlomycin propionate is administered orally as a feed additive.

ANone: Several in vitro models, including batch cultures, continuous culture systems, and rumen simulation techniques (Rusitec), have been employed to investigate the effects of laidlomycin on ruminal fermentation [, , ]. These models allow for controlled studies of microbial populations, substrate utilization, and end-product formation in the presence of laidlomycin.

ANone: Laidlomycin propionate is typically included in feedlot diets at levels ranging from 6 to 12 mg/kg of dry matter. Studies have shown that these inclusion levels can improve average daily gain and feed efficiency in both steers and heifers [, , ].

ANone: Studies have investigated potential interactions between laidlomycin propionate and other feed additives, such as dietary magnesium and ractopamine hydrochloride. These interactions can be complex and may influence the magnitude of performance responses [, ].

ANone: Yes, to ensure food safety, regulatory agencies have established withdrawal periods for laidlomycin propionate use in cattle. These withdrawal periods are designed to allow sufficient time for drug residues to deplete to safe levels in edible tissues before slaughter.

ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used technique for the accurate and sensitive determination of laidlomycin levels in feed []. This method allows for the separation and quantification of laidlomycin from other feed components, ensuring proper dosage and quality control.

ANone: Research has explored the use of microtracers as a tool to evaluate the uniformity of micro-ingredient distribution in livestock feed, including laidlomycin propionate []. This approach involves adding a small amount of a traceable marker to the feed and analyzing its distribution to assess mixing efficiency.

ANone: Laidlomycin propionate and monensin are both effective ionophores used in ruminant nutrition. While they share a similar mechanism of action, they can differ in their potency, spectrum of activity against specific microbial species, and the magnitude of their effects on rumen fermentation and animal performance [, , , ].

ANone: Laidlomycin was first isolated from Streptomyces eurocidicus var. asterocidicus and its chemical structure elucidated in the 1970s []. It was subsequently developed as a feed additive for ruminants, gaining approval for commercial use in the United States in the late 1990s.

ANone: While primarily known for its applications in ruminant nutrition, laidlomycin has also shown potential in other areas of research. For example, studies have investigated its antiviral activity against human immunodeficiency virus (HIV) [] and its ability to reverse multidrug resistance in human carcinoma cells []. These findings highlight the potential for laidlomycin and related compounds to have broader applications beyond animal health.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。